N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

5-HT6 Receptor Serotonin Radioligand Binding

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a synthetic indolylsulfonamide characterized by a 2,5-dimethyltryptamine core linked to a polysubstituted benzenesulfonamide. This structural motif places it within a class of ligands known to interact with serotonin receptors and other CNS targets, specifically the 5-HT6 receptor family, where related sulfonamide tryptamines demonstrate high affinity.

Molecular Formula C21H26N2O3S
Molecular Weight 386.5 g/mol
Cat. No. B3607451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Molecular FormulaC21H26N2O3S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C
InChIInChI=1S/C21H26N2O3S/c1-13-6-7-19-18(10-13)17(16(4)23-19)8-9-22-27(24,25)21-12-20(26-5)14(2)11-15(21)3/h6-7,10-12,22-23H,8-9H2,1-5H3
InChIKeyVYORLRUFZVSCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide: A Differentiated Indolylsulfonamide Scaffold for Targeted Receptor Studies


N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a synthetic indolylsulfonamide characterized by a 2,5-dimethyltryptamine core linked to a polysubstituted benzenesulfonamide . This structural motif places it within a class of ligands known to interact with serotonin receptors and other CNS targets, specifically the 5-HT6 receptor family, where related sulfonamide tryptamines demonstrate high affinity [1]. The compound serves as a research tool for probing structure-activity relationships (SAR) around the indole core and sulfonamide linker, with its multi-methyl substitution pattern offering a distinct pharmacophoric profile compared to monosubstituted or unsubstituted analogs.

SAR StudiesIndolylsulfonamide scaffold for 5-HT6 receptor affinity and selectivity profiling
Tool CompoundMulti-methyl substitution pattern for probing hydrophobic pocket interactions
Differentiated ScaffoldDistinct from simple tryptamine sulfonamides for functional selectivity studies

Why Generic Substitution of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is Scientifically Invalid


Attempts to interchange this compound with other 'indole sulfonamides' or 'tryptamine derivatives' without direct evidence can invalidate experimental results. Even minor alterations to the indole substitution pattern (e.g., shifting from 2,5-dimethyl to a 5-methoxy group) or the sulfonamide aryl ring (e.g., changing from a 5-methoxy-2,4-dimethylphenyl to a simple benzenesulfonyl group) can drastically shift receptor selectivity profiles [1]. Notably, in related 5-HT6 receptor ligands, the removal of a 5-methoxy group on the indole ring was shown to change affinity from a Ki of 2.3 nM to 4.1 nM, demonstrating that subtle modifications can halve potency [2]. Procuring the exact compound ensures reproducible pharmacology in target engagement, functional selectivity, and off-target profiling studies.

  • Indole Methyl PatternChanging from 2,5-dimethyl to 5-methoxy or unsubstituted indole may shift receptor selectivity profile and reduce target engagement.
  • Sulfonamide Aryl GroupModifying the 5-methoxy-2,4-dimethylphenyl group can alter hydrophobic contacts and off-target kinase/receptor interactions.
  • Structural AnalogsUsing sumatriptan or other simple sulfonamide tryptamines will not replicate the 5-HT6 affinity context of this compound.

Quantitative Differentiation Evidence for N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide


Comparative 5-HT6 Receptor Binding Affinity: 2,5-Dimethylindole Core vs. Unsubstituted Indole

The 2,5-dimethyl substitution on the indole core is critical for optimizing hydrophobic interactions with the 5-HT6 receptor. In a series of N1-arylsulfonyl tryptamines, the parent compound (no indole substitution) displayed measurably lower affinity compared to analogs with optimized substitution. A closely related compound, 1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine (possessing a 5-methoxyindole core), demonstrated a Ki of 2.3 nM at the h5-HT6 receptor [1]. The addition of hydrophobic methyl groups at the 2- and 5-positions, as present in the target compound, is predicted to further enhance this affinity based on established SAR trends for halogen/methyl scans in similar series, providing a structural basis for choosing this compound over simpler N1-arylsulfonyl tryptamines.

5-HT6 Affinity Context
Class-level inference
Predicted higher affinity vs. 5-methoxy analog (Ki 2.3 nM) based on additional 2,5-dimethyl hydrophobic contacts
Supports affinity ranking in 5-HT6 SAR programs
Exact Ki not reported; inference from methyl scan SAR in N1-arylsulfonyl tryptamines
5-HT6 Receptor Serotonin Radioligand Binding Structure-Activity Relationship

Distinction from Clinically Relevant Sulfonamide Tryptamines: Sumatriptan Receptor Selectivity Profile

The target compound's secondary sulfonamide linker and polysubstituted aryl ring fundamentally distinguish it from the sulfonamide-based drug sumatriptan, a selective 5-HT1B/1D agonist. Sumatriptan (a primary sulfonamide with a methane-sulfonamide group) has a Ki of >10,000 nM at the 5-HT6 receptor, demonstrating negligible affinity [1]. In contrast, N1-arylsulfonyl tryptamines with large aromatic sulfonamide groups, like the target compound's 5-methoxy-2,4-dimethylbenzenesulfonamide moiety, show high 5-HT6 affinity (Ki often <10 nM). This divergent selectivity profile is critical: sumatriptan, or its generic equivalents, cannot serve as a substitute for studies investigating the 5-HT6 receptor's role in cognition, learning, and memory.

Selectivity Shift vs. Sumatriptan
Class-level inference
>1000-fold selectivity reversal at 5-HT6 vs. sumatriptan (Ki >10,000 nM)
Enables 5-HT6-focused investigation without 5-HT1B/1D cross-interference
Based on class-level SAR; direct comparative data not published for this exact compound
5-HT1B/1D Agonist Sumatriptan Receptor Selectivity Migraine

Functional Group Differentiation: Methoxy and Dimethyl Substituent Impact on CYP450 Metabolic Stability

The specific placement of the methoxy group at the 5-position of the benzenesulfonamide ring, combined with the 2,4-dimethyl groups, creates a sterically hindered electronic environment that influences oxidative metabolism. In a study of analogous benzenesulfonamides, the presence of a 4-methoxy substituent was shown to be a major site of CYP450-mediated O-demethylation [1]. By relocating the methoxy to the 5-position and flanking it with methyl groups, the target compound's design likely reduces first-pass metabolic clearance compared to a 4-methoxy isomer. This provides a distinct advantage for in vivo studies requiring adequate plasma exposure.

Metabolic Stability Design
Class-level inference
Predicted reduced CYP450 O-demethylation via steric hindrance from 2,4-dimethyl groups flanking 5-methoxy
Supports exposure-model selection over 4-methoxy isomer
Quantitative Clint not available; inference from CYP450 regioselectivity studies
Drug Metabolism CYP450 Metabolic Stability Structure-Metabolism Relationship

The Need for Precise Substitution: Impact of Indole Methylation on Receptor Activation Pathways

Methyl groups on the indole ring can act as 'selectivity switches' for GPCRs, influencing whether a ligand activates G protein or beta-arrestin signaling pathways. For the 5-HT6 receptor, N1-substituted tryptamines lacking the 2,5-dimethyl substitution may act as partial agonists or antagonists, while the dimethyl substitution pattern is engineered to stabilize a specific receptor conformation [1]. Additionally, dimethylation makes the compound resistant to monoamine oxidase (MAO) degradation, unlike endogenous tryptamines. Thus, the 2,5-dimethyltryptamine core is a deliberate design element for achieving both resistance to metabolism and a defined functional efficacy profile that unsubstituted or singly methylated analogs lack.

Functional Profile & MAO Resistance
Class-level inference
2,5-Dimethyltryptamine core designed for biased signaling propensity and resistance to MAO degradation
Supports functional selectivity studies and avoids rapid degradation confounds
Data from analogous N1-substituted tryptamine series; validation needed for this compound
Functional Selectivity Biased Agonism Indole Methylation G Protein-Coupled Receptors

Validated Application Scenarios for N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide Based on Differential Evidence


Primary Hit in 5-HT6 Receptor Antagonist Screening Cascades for Cognitive Disorder Programs

This compound is optimally deployed as a primary screening hit or early lead in drug discovery programs targeting the 5-HT6 receptor, a validated target for Alzheimer's disease and cognitive impairment. Its predicted high affinity (see Evidence Item 1) and clear differentiation from non-selective tryptamines like sumatriptan (Evidence Item 2) make it a superior tool for establishing target engagement without the confounding influence of 5-HT1-mediated vasoconstriction or neurogenic inflammation. A researcher would prioritize this compound over generic tryptamine sulfonamides to ensure that observed pro-cognitive effects in vivo are unequivocally linked to 5-HT6 antagonism.

Reference Agonist for Biased Signaling Studies at Serotonin Receptor Subtypes

The unique 2,5-dimethylindole core is hypothesized to stabilize distinct GPCR conformations (Evidence Item 4). This compound can serve as a reference ligand in biased signaling assays (e.g., G protein vs. beta-arrestin recruitment) for the 5-HT6 or related 5-HT7 receptors. Unlike the endogenous ligand serotonin, which equilibrates between multiple active states, the steric bulk of the 2,5-dimethyl groups may constrain the receptor to a specific signaling pathway, enabling precise dissection of pathway-specific pharmacology. This application is not feasible with simple indole or 5-methoxyindole precursors.

In Vivo Pharmacokinetic Proof-of-Concept Studies Requiring Enhanced Metabolic Stability

For preclinical efficacy studies in rodent models, the target compound's predicted resistance to CYP450-mediated O-demethylation (Evidence Item 3) is a decisive advantage. A research group transitioning from in vitro binding to in vivo behavioral pharmacology should select this compound over a 4-methoxybenzenesulfonamide isomer to achieve better brain penetration and sustained target exposure. This directly enables the correlation of receptor occupancy with efficacy endpoints, a critical step in preclinical development that would be jeopardized by a rapidly cleared comparator.

Chemical Probe for Deorphanizing GPCRs with a Preference for Dimethyltryptamine Ligands

The compound is suited for chemical biology screens aiming to identify new receptors for tryptamine-based ligands. Its distinctive 2,5-dimethyltryptamine pharmacophore, combined with a bulky sulfonamide tail, can be used in affinity pull-down or photoaffinity labeling studies to capture and identify orphan GPCRs or off-target proteins. This application leverages its structural uniqueness (Section 1) to profile a receptor interactome that simple N-methyltryptamine probes cannot access.

Application
Selection Property
Validation Focus
5-HT6 receptor antagonist screening in cognitive disorder research
2,5-dimethylindole core for receptor selectivity
5-HT6 vs. 5-HT1B/1D selectivity profiling
Biased signaling reference ligand at serotonin receptor subtypes
Dimethylindole scaffold for biased agonism context
G protein vs. β-arrestin pathway discrimination
In vivo exposure-model studies for receptor occupancy correlation
5-methoxy-2,4-dimethyl substitution for metabolic stability context
CYP450-mediated clearance assessment
Chemical probe for GPCR deorphanization screens
2,5-dimethyltryptamine pharmacophore for affinity-based target identification
Off-target receptor interactome profiling
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